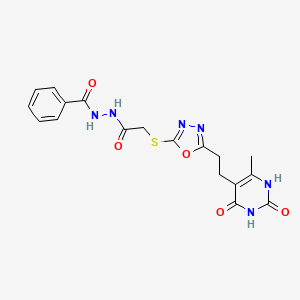![molecular formula C15H18N4O2S B2688210 2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 459850-49-8](/img/structure/B2688210.png)
2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is mainly used in medicine and pesticide pymetrozine intermediate .
Molecular Structure Analysis
The molecular formula of a similar compound is CHNO with an average mass of 170.169 Da and a monoisotopic mass of 170.080383 Da .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.43±0.1 g/cm3 . It is a stable compound with good thermal stability . It can decompose at high temperatures, giving off ammonia and nitrogen .Aplicaciones Científicas De Investigación
Antimicrobial Potential
Compounds structurally related to the specified chemical have shown potential as antimicrobial agents. A study by Baviskar, Khadabadi, and Deore (2013) synthesized derivatives similar to the mentioned chemical and found them effective against various bacterial and fungal pathogens, suggesting possible applications in treating infections (Baviskar, Khadabadi, & Deore, 2013).
Antiviral Activity
Research has also explored the antiviral potential of similar compounds. Wujec et al. (2011) synthesized derivatives and assessed their efficacy against human adenoviruses, demonstrating the potential to reduce viral replication (Wujec, Plech, Siwek, Rajtar, & Polz-Dacewicz, 2011).
Anti-HIV Properties
Amino acid derivatives structurally related have been evaluated for anti-HIV activities. Hamad et al. (2010) reported on Naphthalene derivatives showing inhibitory activity against HIV-1 and HIV-2, indicating potential applications in HIV treatment (Hamad et al., 2010).
Larvicidal and Antimicrobial Activities
Kumara et al. (2015) explored the use of triazine derivatives in inhibiting the growth of bacterial and fungal pathogens, as well as mosquito larvicidal activity. This suggests potential applications in pest control and antimicrobial treatments (Kumara et al., 2015).
Glutaminase Inhibition
Derivatives of thiadiazol and triazine have been studied as inhibitors of glutaminase, a key enzyme in cancer metabolism. Shukla et al. (2012) found that certain analogs exhibited promising activity in inhibiting the growth of lymphoma cells, pointing towards potential applications in cancer therapy (Shukla et al., 2012).
Molecular Structure Studies
Studies on the crystal structure of related compounds have also been conducted. For instance, Cai et al. (2009) examined the molecular structure of a similar sulfonamide derivative, providing insights that could aid in the design of new drugs (Cai, Xie, Yan, Zhao, & Li, 2009).
Synthesis Methods
Efforts have been made to synthesize and study the structure of related compounds, contributing to the understanding of their pharmacological potential. MahyavanshiJyotindra, ParmarKokila, & MahatoAnil (2011) conducted such a study, which is essential for exploring their therapeutic applications (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Safety and Hazards
This compound has some irritant properties and may cause damage to the respiratory tract, eyes, and skin . It may produce toxic gases and corrosive substances at high temperatures, posing a fire risk . It should be stored in a cool, dry, well-ventilated place, away from oxidizing agents and combustible materials .
Propiedades
IUPAC Name |
2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-8-5-9(2)13(10(3)6-8)16-12(20)7-22-15-17-14(21)11(4)18-19-15/h5-6H,7H2,1-4H3,(H,16,20)(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFGQIUUPKOZHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(C(=O)N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-mesityl-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[[6-(difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylpropanamide](/img/structure/B2688127.png)

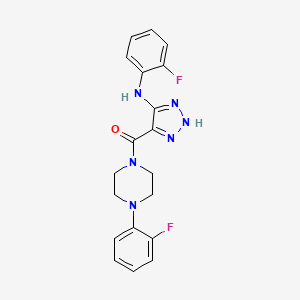
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2688131.png)
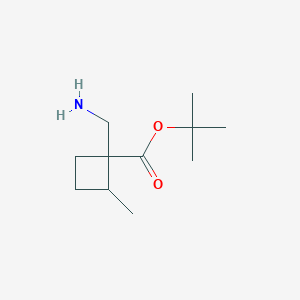

![N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2688136.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[2-(3-methylphenyl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2688139.png)
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2688143.png)
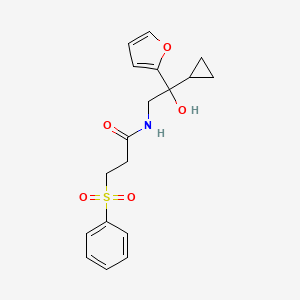
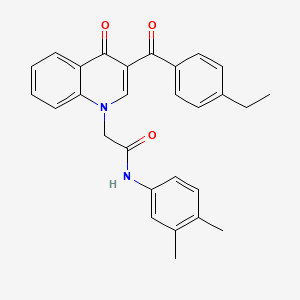
![3,4,5-trimethoxy-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2688149.png)
